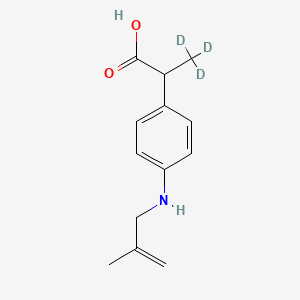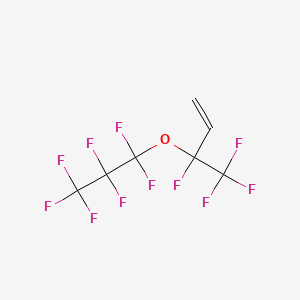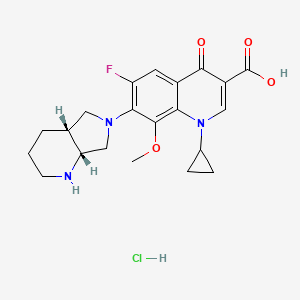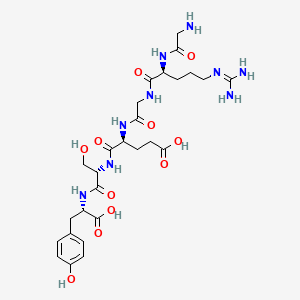![molecular formula C9H14O2 B589496 [1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) CAS No. 144072-15-1](/img/new.no-structure.jpg)
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI): is a unique organic compound characterized by its bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions are often carried out under mild conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI): undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a metal catalyst like palladium or nickel.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI): has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of [1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI): can be compared with other bicyclic compounds such as:
These compounds share similar structural features but differ in their chemical properties and applications. The unique bicyclic structure of [1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) makes it particularly valuable for specific synthetic and industrial applications.
Propriétés
Numéro CAS |
144072-15-1 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.209 |
Nom IUPAC |
ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)8-5-7(8)6-3-4-6/h6-8H,2-5H2,1H3/t7-,8+/m0/s1 |
Clé InChI |
PSFHNXQFRCLLFX-JGVFFNPUSA-N |
SMILES |
CCOC(=O)C1CC1C2CC2 |
Synonymes |
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B589415.png)

![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)





